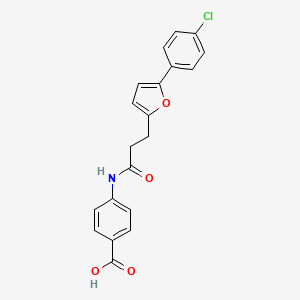

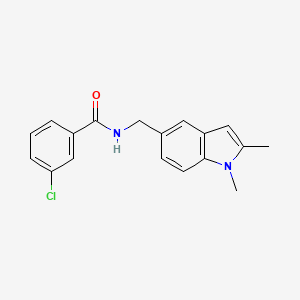

3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives, which include “3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide”, has been a topic of interest in the field of organic chemistry . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Applications De Recherche Scientifique

Herbicidal Activity

- Dimethylpropynylbenzamides as Herbicides: A group of benzamides, including N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, has been identified as herbicidally active against annual and perennial grasses. They show potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Photocatalytic Degradation

- Photocatalytic Degradation of Propyzamide: The study investigated the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (propyzamide) using naked TiO2 and TiO2-loaded adsorbent supports as photocatalysts. This research highlighted the enhanced rate of mineralization of propyzamide and reduction in concentration of solution-phase intermediates (Torimoto et al., 1996).

Synthesis and Cytotoxicity

- C7-C7, C7-N3 and N3-N3 Dimers of Seco-CBI: The synthesis and preliminary anti-cancer evaluation of dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole (seco-CBI) with pyrrole and imidazole polyamides were carried out. These were evaluated against three types of cancer cells (Kumar & Lown, 2003).

Anti-Tubercular Activity

- 4-(Benzyloxy)-N-Benzamide in Anti-Tuberculosis: A series of novel derivatives were synthesized and evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis. Most of them showed promising activity, and molecular docking studies were conducted to identify the most active derivatives (Nimbalkar et al., 2018).

Anti-Inflammatory Activity

- Indolyl Azetidinones for Anti-Inflammatory Use: N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl) benzamides were synthesized and tested for their anti-inflammatory activity. The most active compounds were also evaluated for their ulcerogenic activities in comparison with non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).

Chemical Neuroscience

- U-47700 in Chemical Neuroscience: U-47700, a novel synthetic opioid with a structure related to the benzamide family, was studied for its potent in vivo activity and societal impact. It has been used in drug abuse and has contributed to notable deaths (Kyei-Baffour & Lindsley, 2020).

Propriétés

IUPAC Name |

3-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O/c1-12-8-15-9-13(6-7-17(15)21(12)2)11-20-18(22)14-4-3-5-16(19)10-14/h3-10H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYBJTHLZNQHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2651562.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2651565.png)

![4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651568.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2651569.png)

![{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2651572.png)

![N-(3,5-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2651573.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2651574.png)